D-Cycloserine-15N,D3 D-Cycloserine-15N,D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200628
InChI:
SMILES:
Molecular Formula: C₃H₃D₃N¹⁵NO₂
Molecular Weight: 106.1

D-Cycloserine-15N,D3

CAS No.:

Cat. No.: VC0200628

Molecular Formula: C₃H₃D₃N¹⁵NO₂

Molecular Weight: 106.1

* For research use only. Not for human or veterinary use.

D-Cycloserine-15N,D3 -

Specification

Molecular Formula C₃H₃D₃N¹⁵NO₂
Molecular Weight 106.1

Introduction

Chemical Properties and Structure

D-Cycloserine-15N,D3 is characterized by its unique molecular composition that includes stable isotope labeling. The compound maintains the core pharmacological properties of cycloserine while incorporating specific isotopic substitutions that make it traceable in research environments.

Basic Chemical Information

D-Cycloserine-15N,D3 possesses distinct chemical properties that define its behavior in laboratory and analytical settings. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC3H3D3N15NO2
Molecular Weight106.1 g/mol
Chemical Name(R)-4-aminoisoxazolidin-3-one-4,5,5-d3-2-15N
Purity (typical)>95% (HPLC)
Physical AppearanceWhite to off-white solid
Product FormatNeat

The compound is structurally identical to regular D-cycloserine except for the strategic isotopic substitutions, which include one nitrogen-15 atom and three deuterium atoms .

Synthesis and Production Methods

The production of D-Cycloserine-15N,D3 involves specialized synthetic techniques to incorporate the stable isotopes into the cycloserine structure.

Synthetic Approaches

The synthesis of D-Cycloserine-15N,D3 typically begins with isotope-labeled precursors and follows a carefully controlled reaction sequence to preserve the stereochemistry and isotopic integrity of the final product. The process generally involves:

  • Acquisition of commercially available isotope-labeled raw materials

  • Isotope exchange reactions under controlled conditions

  • Purification steps to ensure high isotopic purity

  • Quality control testing to verify isotopic enrichment and chemical purity

The synthesis must be conducted with precision to maintain the enantiomeric purity of the D-isomer and ensure consistent isotopic labeling patterns, which are critical for the compound's research applications.

Production Considerations

D-Cycloserine-15N,D3 is typically produced in specialized facilities equipped to handle isotope-labeled compounds. The production process often includes:

  • Rigorous quality control to verify isotopic enrichment

  • Specialized handling procedures to prevent isotopic exchange

  • Documented chain of custody to ensure traceability

  • Comprehensive analytical characterization according to regulatory guidelines

These production considerations ensure that the final product meets the stringent requirements for use in analytical method development, pharmacokinetic studies, and quality control applications.

Mechanism of Action

The fundamental mechanism of action of D-Cycloserine-15N,D3 mirrors that of unlabeled cycloserine, with the isotopic substitutions serving as tracers rather than modifiers of biological activity.

Bacterial Cell Wall Inhibition

D-Cycloserine-15N,D3 functions as cycloserine does by competitively inhibiting key enzymes involved in bacterial cell wall synthesis. The compound specifically targets:

  • L-alanine racemase - the enzyme that converts L-alanine to D-alanine

  • D-alanyl-D-alanine synthetase - the enzyme that forms the D-alanyl-D-alanine dipeptide

By inhibiting these enzymes, the compound prevents the formation of essential components required for bacterial cell wall integrity, particularly in Mycobacterium tuberculosis and other susceptible bacteria .

Neurological Mechanism

While the search results primarily focus on D-Cycloserine-15N,D3 as a labeled research compound, it's worth noting that the parent compound cycloserine also acts as a partial NMDA receptor agonist at the glycine-binding site. This mechanism underpins its potential applications in neuropsychiatric research.

The effects of cycloserine on NMDA receptors are dose-dependent and involve different receptor subtypes:

  • At low doses: Primarily agonistic action at NR1/NR2C receptors (high affinity)

  • At high doses: Potential antagonistic inhibition of NR1/NR2A and NR1/NR2B receptors (lower affinity)

The isotopically labeled D-Cycloserine-15N,D3 would retain these pharmacological properties while enabling researchers to track its distribution and metabolism.

Research Applications

D-Cycloserine-15N,D3 has found significant utility in various research applications due to its unique combination of pharmacological activity and traceable isotopic labeling.

Pharmaceutical Research Applications

The compound serves several critical functions in pharmaceutical research:

  • Pharmacokinetic Studies: The stable isotope labeling enables precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) pathways in research subjects.

  • Metabolic Pathway Investigation: Researchers can use the compound to identify and characterize metabolites of cycloserine with high specificity, distinguishing them from endogenous compounds.

  • Bioanalytical Method Development: The compound serves as an internal standard for quantitative analysis of cycloserine in biological matrices, improving analytical accuracy and precision.

  • Drug-Drug Interaction Studies: The labeled compound facilitates studies of potential interactions between cycloserine and other medications .

Analytical Applications

D-Cycloserine-15N,D3 plays a crucial role in analytical method development and validation:

  • Quality Control: Used as a reference standard in developing quality control procedures for cycloserine-containing pharmaceutical products.

  • Method Validation: Serves as an internal standard in the validation of analytical methods for quantifying cycloserine in pharmaceutical formulations and biological samples.

  • Stability Testing: Helps assess the stability of cycloserine under various storage conditions and formulations.

  • Impurity Profiling: Aids in the identification and quantification of impurities in cycloserine preparations .

Comparative Analysis with Unlabeled Cycloserine

Understanding the similarities and differences between D-Cycloserine-15N,D3 and standard D-cycloserine provides insight into the value of isotopic labeling in research contexts.

Structural Comparison

The following table compares key properties of labeled and unlabeled cycloserine:

PropertyD-Cycloserine-15N,D3Standard D-Cycloserine
Molecular FormulaC3H3D3N15NO2C3H6N2O2
Molecular Weight106.1 g/mol102.1 g/mol
Mass SpectrometryDistinctive isotope patternStandard mass pattern
NMR CharacteristicsAltered splitting patterns due to 15N and DStandard NMR profile
Pharmacological ActivityIdentical to standardReference activity
Biological BehaviorTraceable in biological systemsNot distinguishable from endogenous molecules

This comparison highlights how the isotopic labeling creates distinct analytical signatures while maintaining the same chemical behavior .

Advantages in Research Settings

The isotopic labeling of D-Cycloserine-15N,D3 confers several advantages in research applications:

  • Improved Signal Discrimination: The mass difference allows clear distinction between the labeled compound and unlabeled cycloserine in mass spectrometry.

  • Enhanced Quantitative Accuracy: When used as an internal standard, it compensates for matrix effects and recovery variations in analytical procedures.

  • Reduced Interferences: The unique isotopic signature minimizes the risk of interference from endogenous compounds.

  • Metabolism Tracking: Enables researchers to follow the metabolic fate of the compound with high specificity .

Future Research Directions

The unique properties of D-Cycloserine-15N,D3 position it for continued relevance in several emerging research areas.

Expanding Applications in Drug Development

Several potential future applications of D-Cycloserine-15N,D3 include:

  • Biomarker Development: Potential use in developing biomarkers for cycloserine efficacy and toxicity.

  • Personalized Medicine Applications: Could help identify patient-specific metabolic patterns that influence cycloserine efficacy.

  • Next-Generation Formulations: May assist in the development and testing of new cycloserine formulations with improved pharmacokinetic properties.

  • Combination Therapy Research: Could facilitate research into synergistic effects between cycloserine and other antimicrobial agents .

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